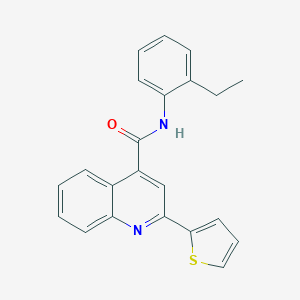

N-(2-ethylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-ethylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C22H18N2OS and its molecular weight is 358.5g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-ethylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structure, featuring a quinoline core and thiophene moiety, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological targets, and relevant case studies.

The molecular formula of this compound is C22H18N2OS, with a molecular weight of 358.5 g/mol. The compound is characterized by its high purity (typically around 95%) and is utilized in various research applications due to its promising bioactive properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways. For example, quinoline derivatives have been reported to inhibit α-glucosidase, an enzyme critical in carbohydrate metabolism, with varying IC50 values indicating their potency .

- Antimicrobial Activity : Quinoline-based compounds have demonstrated significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. In studies, certain derivatives exhibited higher activity than standard treatments like isoniazid .

- Cytotoxic Effects : The compound's structure suggests potential cytotoxic effects against cancer cell lines. Research indicates that related quinoline derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

Study 1: α-Glucosidase Inhibition

A study synthesized novel quinoline derivatives and assessed their α-glucosidase inhibitory activity. The most potent derivative demonstrated an IC50 value significantly lower than that of acarbose, indicating enhanced efficacy . This suggests that this compound may possess similar or superior inhibitory effects.

Study 2: Antimycobacterial Activity

In a comparative analysis of various quinoline derivatives against Mycobacterium species, compounds with structural similarities showed promising results. Notably, some exhibited higher activity than traditional antibiotics used for tuberculosis treatment . This reinforces the potential application of this compound in treating resistant bacterial strains.

Study 3: Cytotoxicity Profiles

Research on thiosemicarbazone derivatives highlighted their capacity to induce apoptosis in K562 cells. The study found that modifications in structure significantly affected cytotoxicity, with some compounds showing selective toxicity towards cancer cells while sparing normal cells . This pattern may also be applicable to this compound.

Comparative Biological Activity Table

| Compound | Target | IC50 (µM) | Notes |

|---|---|---|---|

| Acarbose | α-glucosidase | 66.5 | Standard control |

| N-(2-Ethylphenyl)-... | α-glucosidase | TBD | Potentially higher potency |

| Quinoline Derivative X | M. tuberculosis | TBD | Higher efficacy than isoniazid |

| Thiosemicarbazone Y | K562 cells | 10 µM | Induces apoptosis |

Scientific Research Applications

Medicinal Chemistry

N-(2-ethylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide has been investigated for its potential therapeutic applications. Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anticancer Activity : Quinoline derivatives are known for their cytotoxic properties against cancer cell lines. Studies have shown that related compounds can act as mixed topoisomerase inhibitors, which are crucial in cancer treatment due to their role in DNA replication and repair .

- Antimicrobial Properties : The compound's structure suggests potential activity against bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.

Materials Science

The compound has been explored for its utility in materials science, particularly in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in:

- Organic Light Emitting Diodes (OLEDs) : The incorporation of thiophene and quinoline moieties enhances the luminescent properties of materials used in OLEDs.

- Dye-Sensitized Solar Cells : Its ability to absorb light efficiently positions it as a promising candidate for use in solar energy applications.

Case Study 1: Anticancer Activity

A study conducted on a series of quinoline derivatives, including this compound, demonstrated significant cytotoxic effects on human leukemia cell lines. The results indicated that these compounds could potentially serve as effective treatments against certain types of cancer due to their ability to inhibit topoisomerases .

Case Study 2: Organic Electronics

Research on the application of quinoline derivatives in OLED technology highlighted the effectiveness of this compound as a luminescent material. The study showed that devices incorporating this compound exhibited superior brightness and efficiency compared to traditional materials used in OLEDs.

Properties

IUPAC Name |

N-(2-ethylphenyl)-2-thiophen-2-ylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2OS/c1-2-15-8-3-5-10-18(15)24-22(25)17-14-20(21-12-7-13-26-21)23-19-11-6-4-9-16(17)19/h3-14H,2H2,1H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGESFAACJRQYMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.